![molecular formula C25H25N5O4S B2821672 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-39-3](/img/no-structure.png)
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, piperazine, and imidazoquinazolinone. Benzodioxole is a type of aromatic organic compound that is a constituent of several pharmaceuticals and other types of natural and synthetic compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Imidazoquinazolinone is a type of heterocyclic compound that could potentially have interesting biological activities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
- This compound is part of a family of benzimidazo[1,2-c]quinazolines, which have been explored for their potential as biologically active substances. For example, some derivatives, such as methyl 6-oxo-3,4-dihydro-2",6"-[1,3]thiazino[2,3-b]quinazoline-2-carboxylate, show antihypertensive activity. The compound could potentially be a precursor in synthesizing such biologically active molecules (Ivachtchenko, Kovalenko, & Drushlyak, 2002).
Antitumor Activity
- A related structure, 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents, demonstrated promising activity against a range of cancer lines, suggesting potential antitumor applications for similar compounds (Mamedov et al., 2022).
Cardiotonic Agents
- Derivatives of this compound class, particularly those with piperidine substituents and various 5-membered heterocycles, have been synthesized and examined for cardiotonic activity in dogs, highlighting potential cardiovascular applications (Nomoto et al., 1991).
Antimicrobial Activity
- Novel thiazolidinone derivatives containing piperazine moieties have been synthesized for their antimicrobial properties, indicating the potential of related compounds in antimicrobial applications (Patel et al., 2012).
Insecticidal Efficacy
- Novel bis quinazolin-4(3H)-one derivatives, synthesized using piperidine and other amines, showed insecticidal efficacy, suggesting possible applications in pest control (El-Shahawi et al., 2016).
Antipsychotic Agents
- Heterocyclic carboxamides, including those with piperazine moieties, have been studied as potential antipsychotic agents, indicating the relevance of such structures in neurological applications (Norman et al., 1996).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloro-1,3-benzodioxole, followed by the reaction of the resulting intermediate with 1-(3-oxopropyl)-piperazine and 2-mercapto-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-chloro-1,3-benzodioxole", "1-(3-oxopropyl)-piperazine", "2-mercapto-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloro-1,3-benzodioxole in the presence of a base such as potassium carbonate to form the intermediate 2-(2-chloro-1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Reaction of the intermediate with 1-(3-oxopropyl)-piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 3: Reaction of the intermediate with 2-mercapto-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one in the presence of a base such as triethylamine to form the final product 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
Número CAS |
1028685-39-3 |
Nombre del producto |
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Fórmula molecular |
C25H25N5O4S |
Peso molecular |
491.57 |
Nombre IUPAC |
2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H25N5O4S/c31-22(29-11-9-28(10-12-29)14-16-5-7-20-21(13-16)34-15-33-20)8-6-19-24(32)30-23(26-19)17-3-1-2-4-18(17)27-25(30)35/h1-5,7,13,19,26H,6,8-12,14-15H2 |
Clave InChI |
WMWMUWNWRATZPC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC4C(=O)N5C(=C6C=CC=CC6=NC5=S)N4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



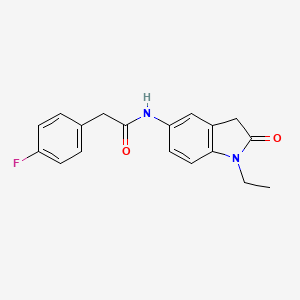
![5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2821590.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2821596.png)
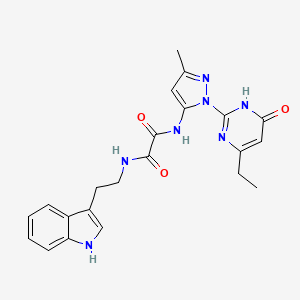
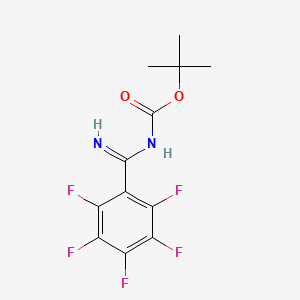
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2821599.png)

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2821602.png)
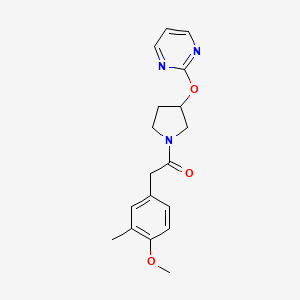

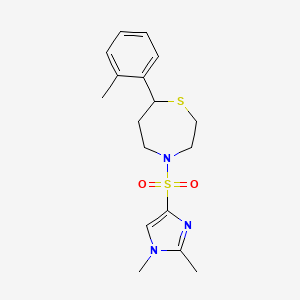
![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2821612.png)